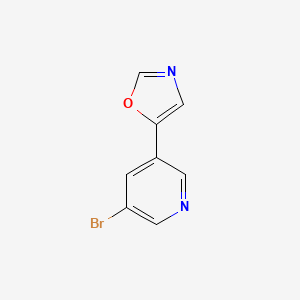
5-(5-Bromopiridin-3-YL)oxazol
Descripción general
Descripción
5-(5-Bromopyridin-3-YL)oxazole is a heterocyclic organic compound composed of two fused rings, a pyridine ring, and an oxazole ring. It is used for research and development purposes .
Synthesis Analysis
The synthesis of 5-(5-Bromopyridin-3-YL)oxazole involves the reaction of 5-Bromopicolinaldehyde with TosMIC and K2CO3 . This reaction provides 5-(5-bromopyridin-2-yl)oxazole as a pale yellow solid . The Van Leusen reaction, based on tosylmethylisocyanides (TosMICs), is one of the most appropriate strategies to prepare oxazole-based medicinal compounds .
Molecular Structure Analysis
The molecular formula of 5-(5-Bromopyridin-3-YL)oxazole is C8H5BrN2O. It has a molecular weight of 225.04 g/mol.
Chemical Reactions Analysis
Oxazoles, including 5-(5-Bromopyridin-3-YL)oxazole, are doubly unsaturated 5-membered rings having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities .
Physical And Chemical Properties Analysis
5-(5-Bromopyridin-3-YL)oxazole is a solid . Its molecular weight is 225.04 g/mol.
Aplicaciones Científicas De Investigación
Aplicaciones antimicrobianas
5-(5-Bromopiridin-3-YL)oxazol: se ha estudiado por su potencial como agente antimicrobiano. El anillo de oxazol, una estructura central en este compuesto, es conocido por interactuar con varios sistemas biológicos, lo que se puede aprovechar para atacar e inhibir el crecimiento de bacterias y hongos . Los investigadores han sintetizado derivados de oxazol y los han probado contra patógenos comunes como Staphylococcus aureus, Escherichia coli y Candida albicans, encontrando actividades antibacterianas y antifúngicas prometedoras .
Investigación anticancerígena
La utilidad del compuesto se extiende a la investigación anticancerígena, donde sus derivados se han explorado por su capacidad para inhibir el crecimiento de células cancerosas. La presencia del anillo de oxazol puede contribuir a la citotoxicidad contra las células cancerosas, lo que lo convierte en un andamiaje valioso para el desarrollo de nuevos agentes anticancerígenos .
Propiedades antiinflamatorias
La inflamación es una causa raíz de muchas enfermedades, los derivados de This compound se han investigado por sus propiedades antiinflamatorias. Estos compuestos pueden potencialmente inhibir las enzimas y las vías involucradas en el proceso inflamatorio, ofreciendo una vía hacia nuevos medicamentos antiinflamatorios .
Potencial antidiabético
El núcleo de oxazol es una característica clave en algunos medicamentos antidiabéticos. Los derivados de This compound pueden interactuar con objetivos biológicos que juegan un papel en el metabolismo de la glucosa, lo que podría conducir al desarrollo de nuevas terapias antidiabéticas .
Efectos antiobesidad
La investigación sobre los efectos antiobesidad de los derivados de oxazol, incluido This compound, es un campo emergente. Estos compuestos pueden afectar el metabolismo de los lípidos o interactuar con receptores que regulan el apetito y el gasto energético .
Actividad antioxidante
Los derivados de oxazol también se están explorando por sus propiedades antioxidantes. Al eliminar los radicales libres o aumentar las defensas antioxidantes del cuerpo, estos compuestos podrían ayudar a prevenir enfermedades relacionadas con el estrés oxidativo .
Descubrimiento y síntesis de fármacos
This compound: sirve como intermedio en la síntesis de varios compuestos medicinales. Su estructura permite una amplia gama de modificaciones químicas, lo que lo convierte en un bloque de construcción versátil en el descubrimiento y la síntesis de fármacos .
Investigación de materiales avanzados
Más allá de las aplicaciones biomédicas, This compound se puede utilizar en el desarrollo de materiales avanzados. Su estructura heterocíclica puede conferir propiedades electrónicas o fotofísicas únicas, útiles en la creación de nuevos materiales para la electrónica o la fotónica .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-(5-bromopyridin-3-yl)-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-7-1-6(2-10-3-7)8-4-11-5-12-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTGMFLJMMTYKKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)C2=CN=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201306489 | |
| Record name | 3-Bromo-5-(5-oxazolyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201306489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1256819-32-5 | |
| Record name | 3-Bromo-5-(5-oxazolyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256819-32-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-5-(5-oxazolyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201306489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

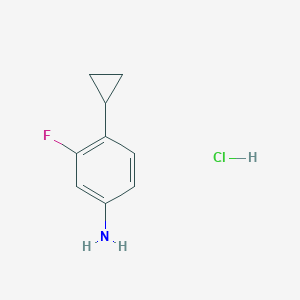


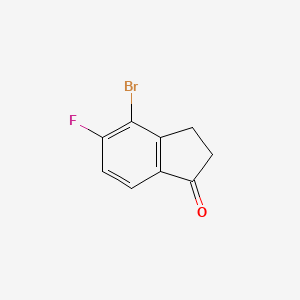

![2-(4-Bromophenyl)oxazolo[4,5-C]pyridine](/img/structure/B1376255.png)

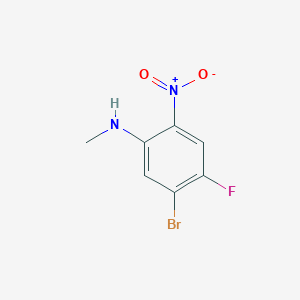
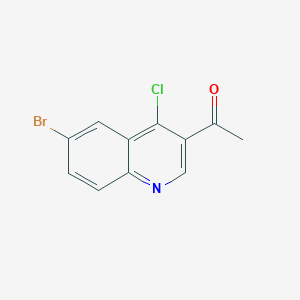
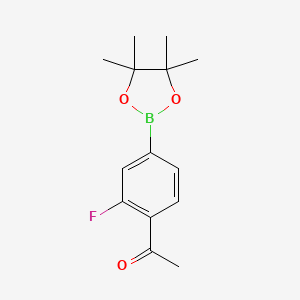

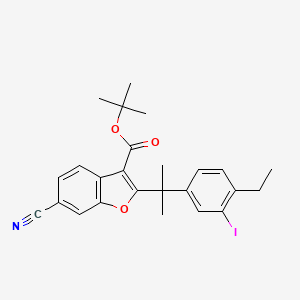
![(S)-6-(tert-Butoxycarbonyl)-6-azaspiro[2.5]octane-5-carboxylic acid](/img/structure/B1376271.png)
